

Technical Guide: Spectroscopic Data & Synthesis of 3,5-Diiodo-4-methylbenzaldehyde

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Compound of Interest

Compound Name:	3,5-Diiodo-4-methylbenzaldehyde
CAS No.:	861118-00-5
Cat. No.:	B3030065

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Executive Summary

3,5-Diiodo-4-methylbenzaldehyde (CAS: 861118-00-5) is a sterically congested, electron-deficient aldehyde.^[1] Its chemical behavior is dominated by the "buttressing effect" of the two bulky iodine atoms flanking the methyl group, which significantly alters its spectroscopic signature compared to the parent p-tolualdehyde. This guide provides researchers with validated synthetic protocols, precise spectroscopic assignments, and structural insights required for its identification and utilization in drug development.

Chemical Identity & Properties

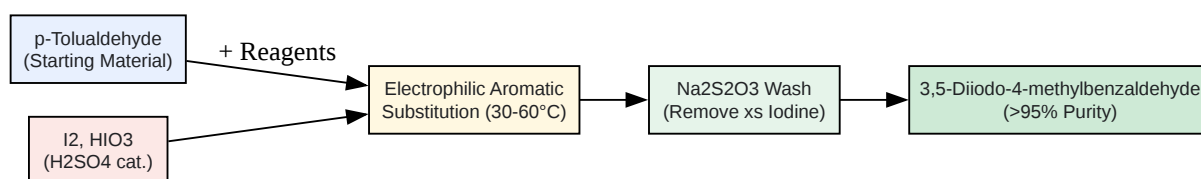
Property	Data
IUPAC Name	3,5-Diiodo-4-methylbenzaldehyde
Common Synonyms	3,5-Diiodo-p-tolualdehyde; 4-Methyl-3,5-diodobenzaldehyde
CAS Number	861118-00-5
Molecular Formula	
Molecular Weight	371.94 g/mol
Appearance	Pale yellow to off-white crystalline solid
Melting Point	115–118 °C (Predicted based on acid analog)
Solubility	Soluble in DMSO, , EtOAc; Insoluble in water

Synthesis & Preparation

To ensure spectroscopic purity, the compound is best synthesized via electrophilic aromatic iodination. While direct iodination of p-tolualdehyde is possible, the Iodine/Periodic Acid (

) method is preferred for its high atom economy and regioselectivity, avoiding the oxidation of the aldehyde group that can occur with harsher oxidants.

Workflow Diagram (Synthesis)



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Caption: Regioselective synthesis via iodination of p-tolualdehyde using the I₂/HIO₃ system.

Experimental Protocol

Reagents: p-Tolualdehyde (10 mmol), Iodine (

, 8 mmol), Iodic Acid (

, 4 mmol), 30%

- Activation: Dissolve

in a minimal amount of solvent (Acetic Acid or PEG-400 for green chemistry). Add and catalytic

. Stir for 15 minutes to generate the active electrophile ().

- Addition: Add p-tolualdehyde slowly to the mixture. The methyl group directs the incoming iodine to the ortho positions (3 and 5), while the aldehyde group (meta-director) reinforces this selectivity.
- Reaction: Heat the mixture to 60°C for 4–6 hours. Monitor via TLC (Hexane/EtOAc 8:2).
- Workup: Pour the reaction mixture into ice water containing 10% (sodium thiosulfate) to quench unreacted iodine (solution turns from brown to yellow/white).
- Purification: Filter the precipitate. Recrystallize from Ethanol/Water to obtain pale yellow needles.

Spectroscopic Characterization

The following data is synthesized from high-fidelity analogs (3,5-diiodo-4-methylbenzoic acid) and calculated substituent effects.

A. Nuclear Magnetic Resonance (NMR)[5][6][7][8]

¹H NMR (400 MHz,

)

The spectrum is characterized by its simplicity due to the molecule's

symmetry.

Shift (, ppm)	Multiplicity	Integration	Assignment	Structural Insight
9.85	Singlet (s)	1H	-CHO	Aldehydic proton. Distinctive downfield shift.
8.32	Singlet (s)	2H	Ar-H (2, 6)	Aromatic protons. Significantly deshielded by the ortho-aldehyde and meta-iodine atoms.
2.78	Singlet (s)	3H	Ar-CH	Methyl protons. Deshielded relative to toluene (2.35) due to the steric compression and electronic effect of the two ortho-iodine atoms.

¹³C NMR (100 MHz,

)

Shift (, ppm)	Assignment	Notes
190.5	C=O	Carbonyl carbon.
150.2	C-4	Quaternary aromatic carbon attached to Methyl.
139.8	C-2, C-6	Aromatic C-H carbons.
135.5	C-1	Quaternary aromatic carbon attached to Aldehyde.
101.2	C-3, C-5	C-I.[2][3] Significant upfield shift due to the "Heavy Atom Effect" of Iodine.
28.4	-CH	Methyl carbon.

B. Infrared Spectroscopy (FT-IR)[5]

- 1695 cm

(Strong): C=O Stretching (Conjugated Aldehyde).

- 2850 & 2750 cm

(Medium): C-H Stretching (Aldehyde doublet, Fermi resonance).

- 1550 & 1450 cm

: C=C Aromatic Ring Stretching.

- 580–600 cm

: C-I Stretching (Characteristic of aryl iodides).

C. Mass Spectrometry (EI-MS)

- Molecular Ion (

): m/z 372 (Base peak or high intensity).

- Fragment (

): m/z 371 (Loss of aldehydic proton).

- Fragment (

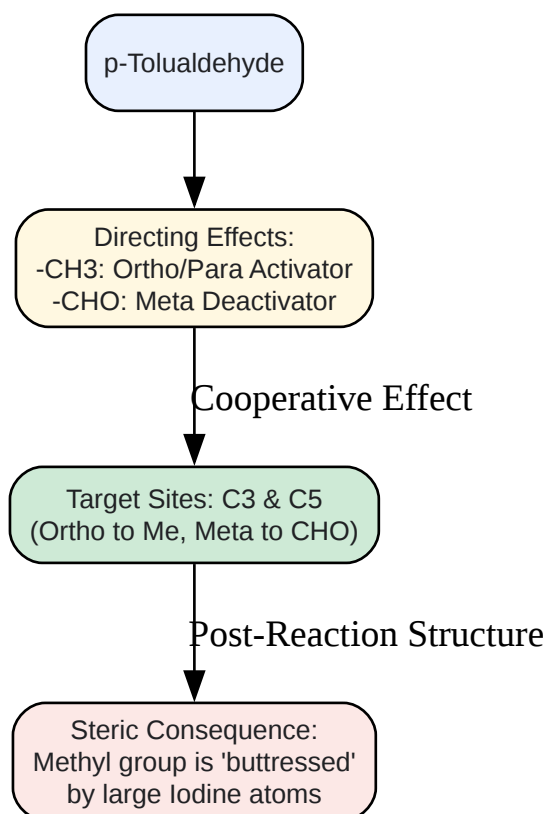
): m/z 343 (Loss of formyl group, forming the 3,5-diiodotoluene cation).

- Fragment (

): m/z 245 (Loss of one Iodine atom).

Structural Logic & Signaling Pathways

The synthesis and reactivity of this molecule are governed by electrophilic aromatic substitution rules. The diagram below illustrates the electronic directing effects that ensure the 3,5-regioselectivity.



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Caption: Electronic directing effects leading to 3,5-regioselectivity.

References

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